molecular formula C32H43N3O6 B1246358 Jawsamycin

Jawsamycin

Cat. No. B1246358
M. Wt: 565.7 g/mol
InChI Key: QOOORVUXEUQEKV-KNLYTHMISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jawsamycin is a polyketide that is 5'-amino-5'-deoxy-3,4,5,6-tetrahydrouridine in which one of the hydrogens of the amino group is substituted by a (1E,3E)-1-[(1R,1'R,1''R,1'''R,2S,2'R,2''R,2'''S)-2'''-{(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl}[1,1':2',1'':2'',1'''-quater(cyclopropan)]-2-yl]-5-oxopenta-1,3-dien-5-yl group. It is a metabolite isolated from the bacterium, Streptoverticillium fervens and targets the catalytic subunit of the fungal UDP-glycosyltransferase, the first step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. It exhibits broad spectrum antifungal activity against several pathogenic fungi including Mucorales. It has a role as a bacterial metabolite and an antifungal agent. It is a secondary carboxamide, a member of cyclopropanes, an olefinic compound, a nucleoside analogue and a polyketide.

Scientific Research Applications

Biosynthesis Mechanism and Unique Structure

Jawsamycin, also known as FR-900848, is notable for its unique polycyclopropanated polyketide-nucleoside hybrid structure. Research by Hiratsuka et al. (2014) and Hiratsuka et al. (2017) has shed light on its biosynthesis mechanism. They discovered that jawsamycin's biosynthesis involves a novel mechanism with a radical S-adenosyl methionine (SAM) cyclopropanase collaborating with an iterative polyketide synthase. This process results in the formation of its distinct polycyclopropanated backbone. Their studies also proposed a stepwise cyclopropanation mechanism for the enzymatic synthesis of this polyketide, suggesting a delicate balance between reaction rates of condensation and cyclopropanation reactions (Hiratsuka et al., 2014)(Hiratsuka et al., 2017).

Antifungal Properties and Potential Medical Applications

A significant application of jawsamycin is its antifungal properties. Fu et al. (2020) discovered that jawsamycin inhibits the biosynthesis of glycosylphosphatidylinositol (GPI) in fungi. This process is essential for maintaining the integrity of the fungal cell wall. Jawsamycin targets the catalytic subunit Spt14 (Gpi3) of the fungal UDP-glycosyltransferase, a crucial step in GPI biosynthesis. It has demonstrated in vitro antifungal activity against various pathogenic fungi, including Mucorales, and in vivo efficacy in a mouse model of invasive pulmonary mucormycosis. These findings suggest jawsamycin's potential as a starting point for developing new antifungal treatments, particularly for invasive fungal infections (Fu et al., 2020).

properties

Product Name

Jawsamycin

Molecular Formula

C32H43N3O6

Molecular Weight

565.7 g/mol

IUPAC Name

(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S,2R)-2-[(1R,2R)-2-[(1R,2R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide

InChI

InChI=1S/C32H43N3O6/c1-16-10-17(16)6-7-19-12-21(19)23-14-25(23)24-13-22(24)20-11-18(20)4-2-3-5-27(36)33-15-26-29(38)30(39)31(41-26)35-9-8-28(37)34-32(35)40/h2-7,16-26,29-31,38-39H,8-15H2,1H3,(H,33,36)(H,34,37,40)/b4-2+,5-3+,7-6+/t16-,17-,18-,19-,20-,21-,22+,23+,24-,25-,26-,29-,30-,31-/m1/s1

InChI Key

QOOORVUXEUQEKV-KNLYTHMISA-N

Isomeric SMILES

C[C@@H]1C[C@H]1/C=C/[C@@H]2C[C@H]2[C@@H]3C[C@H]3[C@@H]4C[C@H]4[C@@H]5C[C@H]5/C=C/C=C/C(=O)NC[C@@H]6[C@H]([C@H]([C@@H](O6)N7CCC(=O)NC7=O)O)O

Canonical SMILES

CC1CC1C=CC2CC2C3CC3C4CC4C5CC5C=CC=CC(=O)NCC6C(C(C(O6)N7CCC(=O)NC7=O)O)O

synonyms

FR 900848
FR-900848

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jawsamycin
Reactant of Route 2
Jawsamycin
Reactant of Route 3
Jawsamycin
Reactant of Route 4
Jawsamycin
Reactant of Route 5
Jawsamycin
Reactant of Route 6
Reactant of Route 6
Jawsamycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.